molecular formula C16H18BrNO2S B12204018 [(4-Bromo-2,5-dimethylphenyl)sulfonyl](2-phenylethyl)amine

[(4-Bromo-2,5-dimethylphenyl)sulfonyl](2-phenylethyl)amine

Cat. No.: B12204018
M. Wt: 368.3 g/mol
InChI Key: KEJSPZYEFONPIE-UHFFFAOYSA-N
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Description

(4-Bromo-2,5-dimethylphenyl)sulfonylamine is an organic compound that features a sulfonyl group attached to a phenyl ring, which is further substituted with a bromo group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2,5-dimethylphenyl)sulfonylamine typically involves the sulfonylation of a substituted phenylamine. One common method is to react 4-bromo-2,5-dimethylphenylamine with a sulfonyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of (4-Bromo-2,5-dimethylphenyl)sulfonylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2,5-dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromo group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Sulfides.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-2,5-dimethylphenyl)sulfonylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2,5-dimethylphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bromo and methyl groups may also contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets or aromatic residues in the target molecules.

Comparison with Similar Compounds

(4-Bromo-2,5-dimethylphenyl)sulfonylamine can be compared to other sulfonyl-substituted phenylamines:

    (4-Chloro-2,5-dimethylphenyl)sulfonylamine: Similar structure but with a chloro group instead of a bromo group, which may affect its reactivity and binding properties.

    (4-Methyl-2,5-dimethylphenyl)sulfonylamine: Contains a methyl group instead of a bromo group, potentially altering its chemical and biological activity.

    (4-Nitro-2,5-dimethylphenyl)sulfonylamine: The nitro group can significantly change the compound’s electronic properties and reactivity.

The uniqueness of (4-Bromo-2,5-dimethylphenyl)sulfonylamine lies in its specific substitution pattern, which can influence its chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C16H18BrNO2S

Molecular Weight

368.3 g/mol

IUPAC Name

4-bromo-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide

InChI

InChI=1S/C16H18BrNO2S/c1-12-11-16(13(2)10-15(12)17)21(19,20)18-9-8-14-6-4-3-5-7-14/h3-7,10-11,18H,8-9H2,1-2H3

InChI Key

KEJSPZYEFONPIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCCC2=CC=CC=C2

Origin of Product

United States

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